molecular formula C17H17N3O3S B2426588 N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851987-89-8

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No. B2426588
CAS RN: 851987-89-8
M. Wt: 343.4
InChI Key: MNDZKOPKVNSNSA-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, also known as MMB or MMB-CHMINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential for abuse and its potential use in scientific research. MMB is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of THC, the main psychoactive component of marijuana. In

Scientific Research Applications

Antimicrobial and Antitumor Activities

  • N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide derivatives have been studied for their antimicrobial and antitumor properties. A study by Kaya et al. (2017) revealed that certain derivatives exhibited significant in vitro antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Additionally, these compounds demonstrated antiproliferative activity against human tumor cell lines, including lung and breast cancer cell lines, suggesting potential as chemotherapeutic agents (Kaya et al., 2017).

Synthesis and Reactivity

  • The synthesis and reactivity of derivatives involving N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide have been explored. Ghosh et al. (2009) reported on the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones using a similar building block. This study highlights the compound's utility in chemical synthesis, particularly in the context of Julia olefination (Ghosh et al., 2009).

Heterocyclizations

  • Research by Savitskii et al. (2008) focused on heterocyclizations involving 1-(Benzothiazol-2-yl)-4-phenylthiosemicarbazide, a compound structurally related to N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide. This study provided insights into the chemical behavior and potential applications of these compounds in the synthesis of various heterocyclic derivatives (Savitskii et al., 2008).

Applications in Photodynamic Therapy

  • Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative substituted with a similar compound, exhibiting promising properties for photodynamic therapy, particularly in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these derivatives make them suitable as Type II photosensitizers (Pişkin et al., 2020).

Potential in Treating Alopecia

  • A derivative, 7-methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole, was synthesized and evaluated as an inhibitor of the transforming growth factor-β type I receptor, showing potential as a topical drug for alopecia treatment. This research by Amada et al. (2013) suggests potential dermatological applications (Amada et al., 2013).

properties

IUPAC Name

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-8-9-13(22-2)15-16(11)24-17(18-15)20-19-14(21)10-23-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDZKOPKVNSNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325536
Record name N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

CAS RN

851987-89-8
Record name N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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